

A Comparative Guide to ELA-32 and Apelin-13: Effects on Cardiac Contractility

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ELA-32 (Elabela) and apelin-13 are two endogenous peptide ligands that bind to the G protein-coupled apelin receptor (APJ).[1] Despite their lack of sequence similarity, both peptides are crucial regulators of the cardiovascular system.[2] The apelin/ELA-APJ system is known to play a significant role in cardiac function, including the regulation of cardiac contractility, making it a promising therapeutic target for cardiovascular diseases such as heart failure.[1][3] This guide provides an objective comparison of the effects of ELA-32 and apelin-13 on cardiac contractility, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Comparative Effects on Cardiac Contractility

Both ELA-32 and apelin-13 have been shown to exert positive inotropic effects, meaning they increase the force of cardiac muscle contraction.[4][5] These effects contribute to improved cardiac performance, particularly in models of heart failure.[6] A direct comparative study in anesthetized rats demonstrated that both peptides enhance cardiac function, though with some differences in potency and effect on various hemodynamic parameters.[4]

Quantitative Data Summary







The following table summarizes the in vivo effects of ELA-32 and [Pyr1]apelin-13 on key parameters of cardiac contractility in rats.



Parameter	Treatment Group	Dose	Change from Baseline	Significance vs. Saline
Left Ventricular Ejection Fraction (%)	Saline	-	1.9 ± 1.0	-
ELA-32	150 nmol	13.5 ± 1.7	P≤0.05	_
[Pyr1]apelin-13	650 nmol	15.8 ± 3.6	P≤0.01	
Right Ventricular Ejection Fraction (%)	Saline	-	1.2 ± 1.7	-
ELA-32	150 nmol	9.0 ± 1.8	P≤0.05	_
[Pyr1]apelin-13	650 nmol	8.7 ± 1.0	P≤0.05	
Cardiac Output (RVU/min)	Saline	-	716 ± 215	-
ELA-32	150 nmol	4000 ± 826	P≤0.01	_
[Pyr1]apelin-13	400 nmol	3989 ± 537	P≤0.01	
Stroke Volume (RVU)	Saline	-	1.6 ± 0.5	-
ELA-32	150 nmol	9.1 ± 1.9	P≤0.01	_
[Pyr1]apelin-13	400 nmol	9.2 ± 0.9	P≤0.001	
Maximal Rate of Pressure Increase (dP/dtMAX, mm Hg/s)	Saline	-	142 ± 69	-
ELA-32	150 nmol	2825 ± 565	P≤0.01	
[Pyr1]apelin-13	400 nmol	3025 ± 680	P≤0.01	

Data adapted from Yang et al., 2017.[4] RVU = Relative Volume Units.

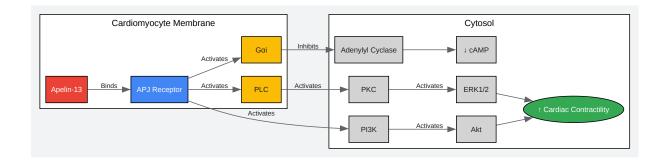


Signaling Pathways

Upon binding to the APJ receptor, ELA-32 and apelin-13 trigger downstream signaling cascades that ultimately modulate cardiac contractility. While they share the same receptor, evidence suggests they can act as biased agonists, preferentially activating different pathways.

[7]

Apelin-13 Signaling: Apelin-13 is known to activate G protein-dependent pathways, particularly involving Gai.[8] This activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[5] Furthermore, apelin-13 stimulates the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 pathways, which are crucial for cardiomyocyte survival and function.[1][9] The activation of Protein Kinase C (PKC) is also implicated in its positive inotropic effect.[5]

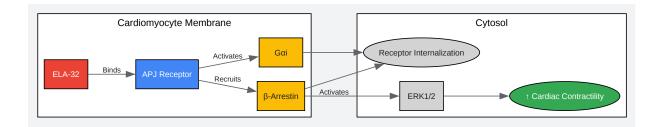


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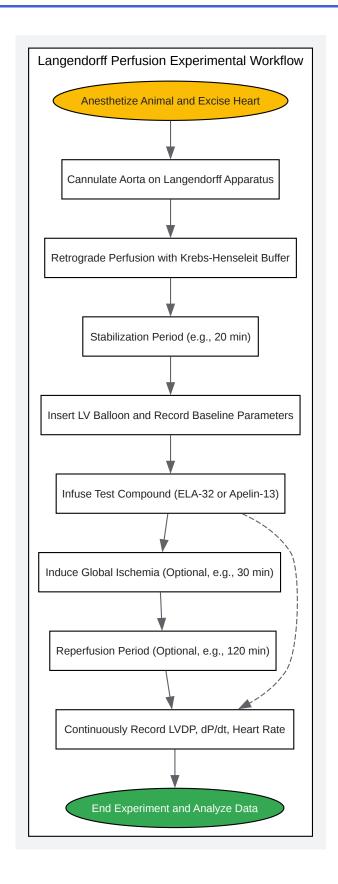
Caption: Apelin-13 signaling pathway in cardiomyocytes.

ELA-32 Signaling: ELA-32 also activates the APJ receptor but has been shown to have a strong bias towards the β-arrestin-dependent signaling pathway.[7] This pathway can also lead to the activation of ERK1/2.[3] Like apelin, ELA-32 can also activate Gαi, leading to receptor internalization and subsequent signaling events.[3] The activation of ERK1/2 appears to be a key mechanism for the ELA-induced increase in myocardial contractility.[3]









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